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molecular formula C12H18O3 B1345717 Methyl 3-hydroxyadamantane-1-carboxylate CAS No. 68435-07-4

Methyl 3-hydroxyadamantane-1-carboxylate

Cat. No. B1345717
M. Wt: 210.27 g/mol
InChI Key: BEBYNYCNFDDIFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06235851B1

Procedure details

10 mmol of the 1-carboxy-3-adamantanol produced by the method of Preparation Example 5 under a nitrogen atmosphere was dissolved in 10 ml of DMF, and 15 mmol of thionyl chloride was dropped into the solution for 30 minutes. The temperature was elevated so that the solution starts its reflux at the end of dropping. After two hours of reflux, the reactant mixture was cooled, added 20 mmol of triethylamine, the temperature of the mixture was maintained at 10° C. or below, and 11 mmol of methanol was added dropwise for 30 minutes and stirred for 2 hours. And, at the result, the 1-carboxy-3-adamantanol was converted into a 1-methoxycarbonyl-3-adamantanol (yield: 95%) with a conversion of 99%.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
15 mmol
Type
reactant
Reaction Step Two
Quantity
20 mmol
Type
reactant
Reaction Step Three
Quantity
11 mmol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([C:4]12[CH2:13][CH:8]3[CH2:9][CH:10]([CH2:12][C:6]([OH:14])([CH2:7]3)[CH2:5]1)[CH2:11]2)([OH:3])=[O:2].S(Cl)(Cl)=O.[CH2:19](N(CC)CC)C.CO>CN(C=O)C>[CH3:19][O:2][C:1]([C:4]12[CH2:11][CH:10]3[CH2:9][CH:8]([CH2:7][C:6]([OH:14])([CH2:12]3)[CH2:5]1)[CH2:13]2)=[O:3]

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
C(=O)(O)C12CC3(CC(CC(C1)C3)C2)O
Step Two
Name
Quantity
15 mmol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
20 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
11 mmol
Type
reactant
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C12CC3(CC(CC(C1)C3)C2)O
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux at the end
TEMPERATURE
Type
TEMPERATURE
Details
After two hours of reflux
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the reactant mixture was cooled
TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the mixture was maintained at 10° C. or below

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(=O)C12CC3(CC(CC(C1)C3)C2)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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